- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiationScience China: Chemistry, 2021, 64(1), 17-21,
Cas no 95-68-1 (2,4-dimethylaniline)

2,4-dimethylaniline structure
Nom du produit:2,4-dimethylaniline
Numéro CAS:95-68-1
Le MF:C8H11N
Mégawatts:121.179641962051
MDL:MFCD00007738
CID:34809
PubChem ID:7250
2,4-dimethylaniline Propriétés chimiques et physiques
Nom et identifiant
-
- 2,4-Dimethylbenzenamine
- 2,4-Xylidine
- 2,4-Dimethylaniline
- m-Xylidine
- 1-Amino-2,4-dimethylbenzene
- 2,4-Dimethyl aminobenzene
- 2,4-Dimethylbenzenamine (ACI)
- 2,4-Xylidine (8CI)
- 2,4-Dimethylphenylamine
- 2,4-Xylylamine
- 4-Amino-1,3-dimethylbenzene
- 4-Amino-1,3-xylene
- NSC 7640
- Amitraz Imp. A (BP): 2,4-Dimethylaniline (2,4-Xylidine)
- 2,4-dimethylaniline
-
- MDL: MFCD00007738
- Piscine à noyau: 1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3
- La clé Inchi: CZZZABOKJQXEBO-UHFFFAOYSA-N
- Sourire: NC1C(C)=CC(C)=CC=1
- BRN: 636243
Propriétés calculées
- Qualité précise: 121.08900
- Masse isotopique unique: 121.089
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 0
- Complexité: 90.6
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: Rien du tout
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 26A^2
Propriétés expérimentales
- Couleur / forme: Liquides huileux incolores [1]
- Dense: 0.98 g/mL at 25 °C(lit.)
- Point de fusion: −14.3 °C (lit.)
- Point d'ébullition: 218 °C(lit.)
- Point d'éclair: Température Fahrenheit: 208.4°f
Degrés Celsius: 98 ° C - Indice de réfraction: n20/D 1.558(lit.)
- Acidité alcalinité: 7 (22g/l, H2O, 20℃)
- Solubilité: 5g/l
- Coefficient de répartition de l'eau: 5 g/L (20 ºC)
- Stabilité / durée de conservation: Stable. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, halogens.
- Le PSA: 26.02000
- Le LogP: 2.46680
- Solubilité: Légèrement soluble dans l'eau, soluble dans l'éthanol, l'éther, le benzène et d'autres solvants organiques. [12]
- Merck: 10084
- Sensibilité: Sensible à la lumière
- Pression de vapeur: 0.16 mmHg ( 25 °C)
- FEMA: 3596
2,4-dimethylaniline Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Danger
- Description des dangers: H301,H311,H331,H373,H411
- Déclaration d'avertissement: P261,P273,P280,P301+P310,P311
- Numéro de transport des marchandises dangereuses:UN 1711 6.1/PG 2
- Wgk Allemagne:2
- Code de catégorie de danger: 23/24/25-33-51/53
- Instructions de sécurité: S28-S36/37-S45-S61-S28A
- Carte FOCA taille f:8
- RTECS:ZE8925000
-
Identification des marchandises dangereuses:
- Groupe d'emballage:II
- Catégorie d'emballage:II
- Terminologie du risque:R23/24/25; R33; R51/53
- Niveau de danger:6.1
- TSCA:Yes
- Limites d'explosion:1.1-7.0%(V)
- Conditions de stockage:room temp
- Durée de la sécurité:6.1
2,4-dimethylaniline Données douanières
- Code HS:2921419000
- Données douanières:
Code douanier chinois:
2921419000Résumé:
HS: 2921419000 sel d'aniline TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2921419000 aniline et ses sels. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
2,4-dimethylaniline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | STR00897-1MG |
2,4-Dimethylaniline |
95-68-1 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | STR00897-5MG |
2,4-Dimethylaniline |
95-68-1 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | STR00897-1g |
2,4-Dimethylaniline |
95-68-1 | >95% | 1g |
£20.00 | 2025-02-09 | |
Life Chemicals | F2190-0463-0.5g |
"2,4-dimethylaniline" |
95-68-1 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-10l |
2,4-dimethylaniline |
95-68-1 | 99% | 10l |
¥4094.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-500ml |
2,4-dimethylaniline |
95-68-1 | 99% | 500ml |
¥315 | 2024-07-19 | |
TRC | X749690-25g |
2,4-Dimethylaniline(2,4-Xylidine) |
95-68-1 | 25g |
$80.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-20l |
2,4-dimethylaniline |
95-68-1 | 99% | 20l |
¥5774.90 | 2023-09-03 | |
TRC | X749690-50g |
2,4-Dimethylaniline(2,4-Xylidine) |
95-68-1 | 50g |
$91.00 | 2023-05-17 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-100ml |
2,4-dimethylaniline |
95-68-1 | 99% | 100ml |
¥94 | 2024-07-19 |
2,4-dimethylaniline Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Ammonia , Tripotassium phosphate Catalysts: Copper , 2633071-98-2 Solvents: Dimethyl sulfoxide , Water ; 48 h, 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese, bromodicarbonyl[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,… Solvents: Toluene ; 48 h, 20 bar, 130 °C; 130 °C → 0 °C; 30 min, 0 °C
Référence
- Manganese Catalyzed Hydrogenation of Carbamates and Urea DerivativesJournal of the American Chemical Society, 2019, 141(33), 12962-12966,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1.25 h, 1 atm, rt
Référence
- Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenesNew Journal of Chemistry, 2019, 43(44), 17383-17389,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Formic acid , Triethylamine Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- , Triphos , Bis(trifluoromethanesulfonyl)imide Solvents: Butyl ether ; 24 h, 130 °C
Référence
- Ru-Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic acid/TriethylamineAdvanced Synthesis & Catalysis, 2019, 361(16), 3800-3806,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Tris(pentafluorophenyl)borane , Hydrogen Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (SP-5-43)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]oxy]phenyl-κC]chlorohydroirid… Solvents: Toluene ; 24 h, 50 atm, 120 °C
Référence
- Deoxygenative Hydrogenation of Amides Catalyzed by a Well-Defined Iridium Pincer ComplexACS Catalysis, 2016, 6(6), 3665-3669,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ; 3 h, 100 °C
Référence
- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditionsChemical Communications (Cambridge, 2023, 59(30), 4527-4530,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt oxide (titanium oxide supported) Solvents: Ethanol ; 24 h
Référence
- Photocatalytic hydrogenation of nitroarenes: supporting effect of CoOx on TiO2 nanoparticlesNew Journal of Chemistry, 2019, 43(2), 748-754,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium hydroxide , Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: 1,4-Dioxane ; 20 min, rt; 16 h, 170 °C
Référence
- Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladiumChemical Science, 2019, 10(18), 4775-4781,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydride Catalysts: Titania Solvents: Tetrahydrofuran ; 1 h, rt
Référence
- TiO2-Nanoparticles Catalyzed Synthesis of New Trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and Trifluoromethyl-1,2,4-oxadiazolesJournal of Heterocyclic Chemistry, 2018, 55(7), 1702-1708,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Référence
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenesSustainable Chemistry and Pharmacy, 2022, 29,,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 8 h, 0.6 MPa, 120 °C
Référence
- Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 CatalystACS Catalysis, 2018, 8(11), 10641-10648,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (cobalt and N-doped graphite, supported on SBA-15) , Cobalt (molybdenum oxide and N-doped graphitic carbon, supported on SBA-15) , Silica Solvents: Ethanol ; 60 min, 30 °C
Référence
- N-doped graphitic carbon-improved Co-MoO3 catalysts on ordered mesoporous SBA-15 for chemoselective reduction of nitroarenesApplied Catalysis, 2018, 559, 127-137,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 2.5 h, 5 MPa, 100 °C
Référence
- Nitrogen-doped graphene-activated metallic nanoparticle-incorporated ordered mesoporous carbon nanocomposites for the hydrogenation of nitroarenesRSC Advances, 2018, 8(16), 8898-8909,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: Molybdenum nitrogen oxide , Carbon nitride (C3N4) Solvents: Ethanol ; 1 h, 30 °C
Référence
- Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrateGreen Chemistry, 2021, 23(21), 8545-8553,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Hydrogen , Hydrazine hydrate (1:1) Catalysts: Hexadecyl-3-methylimidazolium bromide (Ruthenium supported) Solvents: Ethanol ; 2 h, 2 MPa, 40 °C
Référence
- Preparation of Well-Ordered Mesoporous-Silica-Supported Ruthenium Nanoparticles for Highly Selective Reduction of Functionalized Nitroarenes through Transfer HydrogenationEuropean Journal of Organic Chemistry, 2018, 2018(2), 209-214,
Méthode de production 16
Conditions de réaction
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Référence
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structureJournal of Chemical Sciences (Berlin, 2022, 134(4),,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum nitride (Mo2N) Solvents: Ethanol ; 1 h, 30 °C
Référence
- Mo2N as a high-efficiency catalyst for transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrateMolecular Catalysis, 2022, 531,,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Carbon Solvents: Methanol , Water ; 3 h, 5 bar, 90 °C
Référence
- Co,N-Codoped Porous Carbon-Supported CoyZnS with Superior Activity for Nitroarene HydrogenationACS Sustainable Chemistry & Engineering, 2020, 8(15), 6118-6126,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (NiO/SBA-15 supported) , Nickel monoxide (MoO3/SBA-15 supported) Solvents: Ethanol ; 30 min, 40 °C
Référence
- Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalystsGreen Chemistry, 2017, 19(3), 809-815,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: Nickel , Silica Solvents: Water ; 65 min, rt
Référence
- Preparation and characterization of Ni/mZSM-5 zeolite with a hierarchical pore structure by using KIT-6 as silica template: an efficient bi-functional catalyst for the reduction of nitro aromatic compoundsRSC Advances, 2015, 5(43), 34398-34414,
Méthode de production 21
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine , Sodium iodide Solvents: Chloroform ; 72 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Référence
- NaI/PPh3-Mediated Photochemical Reduction and Amination of NitroarenesOrganic Letters, 2021, 23(14), 5349-5353,
Méthode de production 22
Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Référence
- C-H Amination of Arenes with HydroxylamineOrganic Letters, 2020, 22(8), 2931-2934,
Méthode de production 23
Conditions de réaction
1.1 Reagents: Potassium carbonate , Sulfur , Water Solvents: Dimethylformamide ; 20 h, 150 °C
Référence
- Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategyChemical Papers, 2019, 73(4), 965-975,
Méthode de production 24
Conditions de réaction
1.1 Reagents: Cuprous iodide , Hydrogen bromide Solvents: 1,2-Dichloroethane , Water ; 12 h, 120 °C
Référence
- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of QuinolinesOrganic Letters, 2015, 17(23), 5836-5839,
Méthode de production 25
Conditions de réaction
1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ; 3 - 5 h, 80 °C
Référence
- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reductionRSC Advances, 2015, 5(103), 84574-84577,
Méthode de production 26
Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: Ruthenium Solvents: Ethanol , Water ; 240 min, rt
Référence
- A One-Step Method for Preparation of Ru Nanoparticle Decorated on Three-Dimensional Graphene with High Catalytic Activity for Reduction of NitroarenesJournal of Cluster Science, 2021, 32(4), 959-965,
Méthode de production 27
Conditions de réaction
Référence
- Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamidesTurkish Journal of Chemistry, 2018, 42(2), 401-417,
Méthode de production 28
Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Référence
- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent SystemJournal of Organic Chemistry, 2016, 81(19), 9372-9380,
Méthode de production 29
Conditions de réaction
Référence
- Synthesis of 2-{(5-phenyl-l,3,4-Oxadiazol-2-yl)sulfanyl}_N-substituted acetamides as potential antimicrobial and hemolytic agentsPakistan Journal of Pharmaceutical Sciences, 2016, 29(3), 801-809,
Méthode de production 30
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ; 2 h, 1 MPa, rt → 45 °C
Référence
- Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous CarbonChemCatChem, 2016, 8(8), 1485-1489,
Méthode de production 31
Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 20 h, 90 °C
Référence
- A Highly Water-Dispersible/Magnetically Separable Palladium Catalyst: Selective Transfer Hydrogenation or Direct Reductive N-Formylation of Nitroarenes in WaterChemPlusChem, 2015, 80(12), 1750-1759,
Méthode de production 32
Conditions de réaction
1.1 Catalysts: Iron , Copper , Cellulose Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
Référence
- Cellulose supported bimetallic Fe-Cu nanoparticles: a magnetically recoverable nanocatalyst for quick reduction of nitroarenes to amines in waterCellulose (Dordrecht, 2018, 25(6), 3295-3305,
Méthode de production 33
Conditions de réaction
1.1 Reagents: Thiourea , Potassium tert-butoxide Solvents: Ethanol ; 12 h, 80 °C
Référence
- Catalyst-Free Chemoselective Reduction of Nitroarenes Using Thiourea as a Hydrogen SourceAsian Journal of Organic Chemistry, 2015, 4(2), 141-144,
Méthode de production 34
Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Référence
- Highly efficient reduction of nitro compounds: recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen sourceSynthetic Communications, 2018, 48(19), 2475-2484,
Méthode de production 35
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Ceria , Palladium (cerium dioxide-supported) ; 3.5 h, 2 MPa, 45 °C
Référence
- High Performance and Active Sites of a Ceria-Supported Palladium Catalyst for Solvent-Free Chemoselective Hydrogenation of NitroarenesChemCatChem, 2017, 9(19), 3743-3751,
Méthode de production 36
Conditions de réaction
Référence
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangementNature Communications, 2021, 12(1),,
Méthode de production 37
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 1 atm, rt
Référence
- Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenesRSC Advances, 2020, 10(60), 36741-36750,
Méthode de production 38
Conditions de réaction
1.1 Reagents: Sodium hydroxide ; 10 min, 80 °C
Référence
- Chromogenic spray reagent for the detection and identifi cation of amitraz in biological materialsJournal of Planar Chromatography--Modern TLC, 2019, 32(1), 51-53,
Méthode de production 39
Conditions de réaction
Référence
- Synthesis, characterization, anticancer and antifungal studies of Pyrazole carboxamide derivativesChemistry & Biology Interface, 2018, 8(1), 26-44,
Méthode de production 40
Conditions de réaction
1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ; 22 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
Référence
- Electrochemical Amination of Less-Activated Alkylated Arenes Using Boron-Doped Diamond AnodesEuropean Journal of Organic Chemistry, 2016, 2016(7), 1274-1278,
2,4-dimethylaniline Raw materials
- N-(2,4-Dimethylphenyl)acetamide
- 1,3-Bis(2,4-dimethylphenyl)urea
- Bis(2,4-dimethylphenyl)cadmium
- N-Hydroxy-4-nitrobenzimidamide
- Diazene,1,2-bis(2,4-dimethylphenyl)-
- N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
- 4-Chloro-m-xylene
- Amitraz
2,4-dimethylaniline Preparation Products
- N′-(2,4-Dimethylphenyl)-N-formyl-N-methylmethanimidamide (2713973-21-6)
- 2,4-dimethylaniline (95-68-1)
- 3,5-Dimethylaniline (108-69-0)
- 2-Bromo-4,6-dimethylaniline (41825-73-4)
- 2,6-Dimethylaniline (87-62-7)
- N-ethyl-2,4-dimethylaniline (1742-94-5)
- 1,2,4-Oxadiazole, 3-(4-nitrophenyl)-5-(trifluoromethyl)- (312633-84-4)
2,4-dimethylaniline Fournisseurs
atkchemica
Membre gold
(CAS:95-68-1)2,4-dimethylaniline
Numéro de commande:CL12943
État des stocks:in Stock
Quantité:1g/5g/10g/100g
Pureté:95%+
Dernières informations tarifaires mises à jour:Wednesday, 27 November 2024 17:34
Prix ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
(CAS:95-68-1)
Numéro de commande:SFD2137
État des stocks:
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Wednesday, 11 December 2024 17:03
Prix ($):
2,4-dimethylaniline Littérature connexe
-
Gianluca Accorsi,Agostina-Lina Capodilupo,Rosa María Claramunt,Guy J. Clarkson,A. Farrán,Francesco G. Gatti,Salvador León,Silvia Venturi New J. Chem. 2021 45 12471
-
Metin ?i?ek,Nevin Gürbüz,Nam?k ?zdemir,?smail ?zdemir,Esin ?spir New J. Chem. 2021 45 11075
-
Mohammed N. Alnajrani,Francis S. Mair Dalton Trans. 2014 43 15727
-
Umran Seven Erdemir,Belgin Izgi,Seref Gucer Anal. Methods 2013 5 1790
-
Reiner Sebastian Sprick,Mario Hoyos,Marion Sofia Wrackmeyer,Adam Valentine Sheridan Parry,Iain Mark Grace,Colin Lambert,Oscar Navarro,Michael Lewis Turner J. Mater. Chem. C 2014 2 6520
Classification associée
- Solvants et chimiques organiques Composés organiques benzoïdes Benzène et dérivés substitués méta-xylène
- Solvants et chimiques organiques Composés organiques benzoïdes Benzène et dérivés substitués xylènes méta-xylène
- Pesticides chimiques Pesticide ingrédients actifs Substances standard
- Solvants et chimiques organiques Composés organiques Amines/Sulfonamides
95-68-1 (2,4-dimethylaniline) Produits connexes
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- 92-31-9(Toluidine Blue Indicator Solution)
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- 367-34-0(2,4,5-Trifluoroaniline)
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- 99-97-8(4-Dimethylamino Toluene)
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- 538-51-2(N,1-diphenylmethanimine)
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